N-cycloheptyl-1-(methoxyacetyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-1-(methoxyacetyl)piperidine-4-carboxamide is a synthetic compound with a piperidine core structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of certain enzymes. It is characterized by the presence of a cycloheptyl group, a methoxyacetyl group, and a piperidine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-(methoxyacetyl)piperidine-4-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and reagents. For instance, the carboxylic acid can be activated using reagents such as anhydrides, acyl imidazoles, or acyl halides, followed by reaction with the appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalytic systems to ensure high yields and purity. The choice of catalysts and reaction conditions is crucial to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-(methoxyacetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.
Scientific Research Applications
N-cycloheptyl-1-(methoxyacetyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological targets.
Industry: The compound may be used in the development of new materials and as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-(methoxyacetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxyeicosatrienoic acids (EETs). This inhibition leads to elevated levels of EETs, which have vasodilatory and anti-inflammatory effects . The compound’s interaction with other molecular pathways and targets is also a subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-cycloheptyl-1-(mesitylsulfonyl)piperidine-4-carboxamide: This compound shares a similar piperidine core structure but differs in the presence of a mesitylsulfonyl group instead of a methoxyacetyl group.
N-cycloheptyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide: Another related compound with a methoxybenzyl group, which may exhibit different chemical and biological properties.
Uniqueness
N-cycloheptyl-1-(methoxyacetyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as an enzyme inhibitor and its applications in medicinal chemistry make it a compound of significant interest.
Properties
IUPAC Name |
N-cycloheptyl-1-(2-methoxyacetyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-21-12-15(19)18-10-8-13(9-11-18)16(20)17-14-6-4-2-3-5-7-14/h13-14H,2-12H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYULPASLXQKNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.